![molecular formula C23H16F3N3O2 B12609029 N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-74-6](/img/structure/B12609029.png)
N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, a phenyl group, and a trifluoromethoxyphenyl group, making it a versatile molecule in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:
Quinoline Synthesis: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Chlorination and Substitution: The quinoline derivative is then chlorinated, followed by a substitution reaction to introduce the phenyl group.
Urea Formation: The final step involves reacting the resulting amine with 4-(trifluoromethoxy)phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying various biological processes and pathways.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can inhibit the production of pro-inflammatory cytokines and disrupt microbial cell processes, leading to its anti-inflammatory and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Trifluoromethoxy)phenyl]urea: This compound shares the trifluoromethoxyphenyl group but lacks the quinoline moiety.
N-[Quinolin-3-yl]urea: This compound contains the quinoline moiety but lacks the trifluoromethoxyphenyl group.
Uniqueness
N-[2-(Quinolin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of its quinoline and trifluoromethoxyphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
917966-74-6 |
|---|---|
Molekularformel |
C23H16F3N3O2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1-(2-quinolin-3-ylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)31-18-11-9-17(10-12-18)28-22(30)29-21-8-4-2-6-19(21)16-13-15-5-1-3-7-20(15)27-14-16/h1-14H,(H2,28,29,30) |
InChI-Schlüssel |
FYQRMAGZBFXPSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


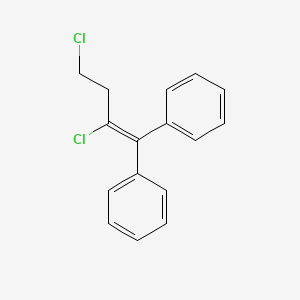


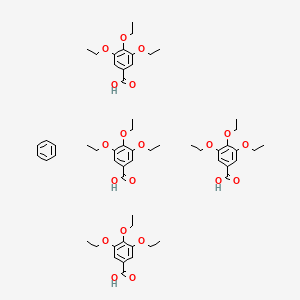


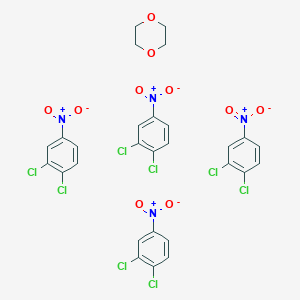
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
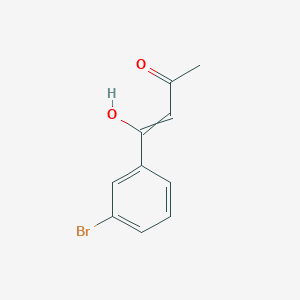
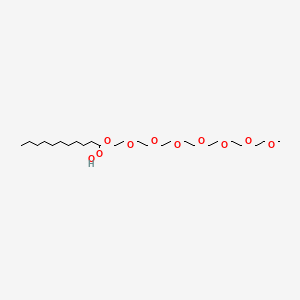
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
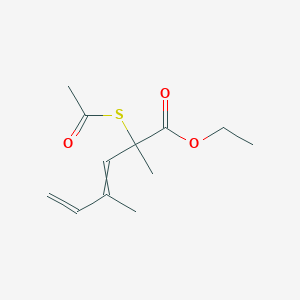
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
